Pyrazine-2-sulfinic acid

Description

Structure

3D Structure

Properties

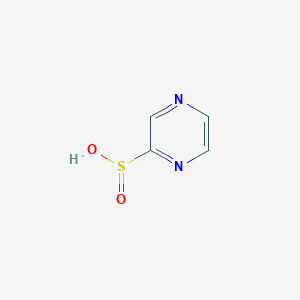

Molecular Formula |

C4H4N2O2S |

|---|---|

Molecular Weight |

144.15 g/mol |

IUPAC Name |

pyrazine-2-sulfinic acid |

InChI |

InChI=1S/C4H4N2O2S/c7-9(8)4-3-5-1-2-6-4/h1-3H,(H,7,8) |

InChI Key |

RJRWJVHKZZLJHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)S(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyrazine-2-Sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for pyrazine-2-sulfinic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited direct literature on the synthesis of this compound, this document outlines a robust and well-established two-step approach commencing from a plausible starting material, 2-mercaptopyrazine. The proposed pathway involves the initial synthesis of a key intermediate, pyrazine-2-sulfonyl chloride, followed by its reduction to the target molecule.

This guide furnishes detailed, inferred experimental protocols, presents quantitative data in a clear tabular format, and includes visualizations of the chemical pathways and experimental workflows to facilitate a deeper understanding and practical implementation by researchers in the field.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached in two primary stages:

-

Oxidative Chlorination of 2-Mercaptopyrazine: The initial step involves the conversion of 2-mercaptopyrazine to the highly reactive intermediate, pyrazine-2-sulfonyl chloride. This transformation is typically achieved through oxidative chlorination.

-

Reduction of Pyrazine-2-Sulfonyl Chloride: The subsequent and final step is the reduction of the sulfonyl chloride to the desired this compound. This is a standard transformation for which several reducing agents are known to be effective.

The overall synthesis is depicted in the following reaction scheme:

Caption: Proposed two-step synthesis pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis steps. These values are based on general methodologies for analogous reactions and should be considered as starting points for optimization.

Table 1: Synthesis of Pyrazine-2-sulfonyl Chloride

| Parameter | Value | Reference |

| Starting Material | 2-Mercaptopyrazine | Inferred |

| Reagents | Chlorine, Hydrochloric Acid, Water | General Method |

| Solvent | Aqueous | General Method |

| Reaction Temperature | 0-10 °C | General Method |

| Reaction Time | 1-2 hours | General Method |

| Typical Yield | 60-75% | Analogous Reactions |

| Purification Method | Extraction | General Method |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Pyrazine-2-sulfonyl Chloride | Inferred |

| Reagents | Sodium Sulfite, Sodium Bicarbonate | General Method |

| Solvent | Water | General Method |

| Reaction Temperature | 0-25 °C | General Method |

| Reaction Time | 1-3 hours | General Method |

| Typical Yield | 70-90% | Analogous Reactions |

| Purification Method | Precipitation/Crystallization | General Method |

Experimental Protocols

The following are detailed, inferred experimental protocols for the synthesis of this compound. These protocols are based on established chemical principles and analogous transformations reported in the literature.

Synthesis of Pyrazine-2-sulfonyl Chloride

This procedure details the oxidative chlorination of 2-mercaptopyrazine.

Materials:

-

2-Mercaptopyrazine

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine gas (Cl₂) or a suitable chlorinating agent

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a thermometer, suspend 2-mercaptopyrazine in a mixture of concentrated hydrochloric acid and water at 0 °C using an ice bath.

-

Slowly bubble chlorine gas through the stirred suspension. Monitor the reaction temperature and maintain it below 10 °C.

-

Continue the addition of chlorine gas until the reaction is complete (cessation of heat evolution and color change).

-

Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude pyrazine-2-sulfonyl chloride.

-

The crude product can be used in the next step without further purification or can be purified by vacuum distillation if necessary.

Caption: Experimental workflow for the synthesis of pyrazine-2-sulfonyl chloride.

Synthesis of this compound

This procedure details the reduction of pyrazine-2-sulfonyl chloride to the target compound.

Materials:

-

Pyrazine-2-sulfonyl Chloride

-

Sodium Sulfite (Na₂SO₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Ice

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Prepare a solution of sodium sulfite and sodium bicarbonate in deionized water in a round-bottom flask and cool it to 0 °C in an ice bath.

-

Slowly add the crude pyrazine-2-sulfonyl chloride to the stirred, cold sulfite solution. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture carefully with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold deionized water.

-

Dry the product under vacuum to obtain this compound.

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

This technical guide provides a detailed and actionable framework for the synthesis of this compound. While the presented protocols are inferred from well-established chemical principles, researchers are encouraged to perform small-scale pilot reactions to optimize conditions for their specific laboratory settings. The successful synthesis of this pyrazine derivative will provide a valuable building block for further research and development in the pharmaceutical and materials science industries.

An In-depth Technical Guide to the Formation of Pyrazine-2-sulfinic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of a proposed mechanism for the formation of Pyrazine-2-sulfinic acid, a key intermediate in the development of novel therapeutic agents. Due to the limited direct literature on the synthesis of this specific compound, this guide outlines a robust and well-precedented synthetic strategy: the palladium-catalyzed sulfination of a 2-halopyrazine utilizing a sulfur dioxide surrogate. The methodologies, reaction pathways, and expected data are based on established principles of organic synthesis and catalysis.

Proposed Core Mechanism: Palladium-Catalyzed Sulfination

The most plausible and modern approach for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. This method circumvents the challenges associated with the direct sulfination of the pyrazine ring and offers high regioselectivity and functional group tolerance. The proposed key transformation is the reaction of a 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with a stable, solid sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).

The catalytic cycle is believed to proceed through the following key steps:

-

Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the 2-halopyrazine, forming a Pyrazinyl-Palladium(II) complex.

-

Sulfur Dioxide Insertion: A molecule of sulfur dioxide, released from the DABSO surrogate, inserts into the Pyrazinyl-Palladium bond. This step forms a pyrazinyl-palladium-sulfinate complex.

-

Reductive Elimination (or subsequent reaction): The pyrazinyl-palladium-sulfinate complex can then undergo further transformation to yield the desired this compound or its corresponding salt, regenerating the Palladium(0) catalyst. The exact nature of this final step can vary depending on the reaction conditions and the presence of additives.

This palladium-catalyzed approach is advantageous due to its mild reaction conditions and the commercial availability of the starting materials.

Visualizing the Catalytic Cycle

Caption: Proposed catalytic cycle for the formation of Pyrazine-2-sulfinate.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the synthesis of this compound via the palladium-catalyzed sulfination of 2-chloropyrazine.

Materials:

-

2-Chloropyrazine

-

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: A dried Schlenk flask is charged with 2-chloropyrazine (1.0 eq), DABSO (1.1 eq), Palladium(II) acetate (0.05 eq), and the phosphine ligand (0.1 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Anhydrous, degassed solvent is added to the flask via syringe.

-

Reaction: The reaction mixture is stirred and heated to a temperature between 80-110 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the this compound or its corresponding salt.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical molar ratios and expected yields for the proposed synthesis.

| Reagent/Parameter | Molar Ratio (relative to 2-Chloropyrazine) | Notes |

| 2-Chloropyrazine | 1.0 eq | Starting material. |

| DABSO | 1.1 - 1.5 eq | Sulfur dioxide source. |

| Palladium(II) acetate | 0.02 - 0.1 eq | Catalyst. |

| Phosphine Ligand | 0.04 - 0.2 eq | Stabilizes the palladium catalyst. |

| Solvent | - | Anhydrous and degassed. |

| Temperature | 80 - 110 °C | Reaction temperature. |

| Expected Yield | 60 - 85% | Based on analogous reactions in the literature. |

Characterization of this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyrazine ring would appear in the downfield region (typically δ 8.0-9.0 ppm). The sulfinic acid proton (-SO₂H) may be observable as a broad singlet, though it can exchange with solvent. |

| ¹³C NMR | Aromatic carbons of the pyrazine ring would be observed in the typical aromatic region (δ 120-160 ppm). The carbon attached to the sulfinic acid group would be significantly deshielded. |

| IR Spectroscopy | Characteristic stretching frequencies for the S=O bond of the sulfinic acid group would be expected in the range of 1090-1040 cm⁻¹. The O-H stretch of the acid would appear as a broad band around 2900-3300 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₄H₄N₂O₂S, MW: 144.15 g/mol ). Fragmentation patterns would likely involve the loss of SO₂. |

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed palladium-catalyzed methodology represents a state-of-the-art approach that should be readily applicable by researchers in the field of drug discovery and development. Experimental validation of this proposed route is a logical next step.

An In-depth Technical Guide to the Synthesis of Pyrazine-2-sulfinic Acid: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and synthetic strategies for the preparation of Pyrazine-2-sulfinic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct, published synthetic protocols for this specific compound, this guide outlines the most promising methodologies based on established chemical transformations of pyrazine and other heterocyclic systems.

Executive Summary

The synthesis of this compound can be approached through two primary strategic pathways, each utilizing a different commercially available starting material. The most direct route involves the nucleophilic substitution of a halogenated pyrazine, such as 2-chloropyrazine, with a sulfinating agent. An alternative, two-step approach consists of the initial synthesis of a more stable precursor, pyrazine-2-sulfonic acid, followed by its selective reduction. This guide details the theoretical basis and general experimental considerations for both approaches, providing researchers with a solid foundation for the development of a robust synthetic protocol.

Synthetic Pathways and Starting Materials

The selection of an appropriate starting material is contingent on factors such as commercial availability, cost, and the desired synthetic route. For the synthesis of this compound, two principal starting materials are considered: 2-Chloropyrazine and Pyrazine.

Route 1: From 2-Chloropyrazine

2-Chloropyrazine is an attractive starting material due to the reactivity of the chloro-substituent towards nucleophilic aromatic substitution. This allows for the direct introduction of the sulfinic acid moiety or a precursor.

Method A: Direct Sulfinylation

This method involves the reaction of 2-chloropyrazine with a sulfinating agent, such as sodium dithionite or a metal sulfinate salt.

Experimental Protocol (General Procedure)

A detailed experimental protocol for the direct sulfinylation of 2-chloropyrazine to yield this compound is not explicitly available in the reviewed literature. However, a general procedure can be extrapolated from known methods for the synthesis of aryl sulfinic acids from aryl halides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-chloropyrazine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: A sulfinating agent, for instance, sodium dithionite (Na₂S₂O₄) or a pre-formed sulfinate salt, is added to the solution. The use of a phase-transfer catalyst may be beneficial.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 80-150 °C, and stirred for a period of several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The crude product is collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent system.

Method B: From Pyrazine-2-sulfonic Acid (via 2-Chloropyrazine)

This two-step approach first involves the synthesis of the more stable pyrazine-2-sulfonic acid from 2-chloropyrazine, followed by its reduction.

Step 1: Synthesis of Sodium Pyrazine-2-sulfonate

A documented procedure for the synthesis of the sodium salt of pyrazine sulfonic acid provides a reliable entry point to this intermediate.

Experimental Protocol: Synthesis of Sodium Pyrazine-2-sulfonate

-

Reaction Setup: In a sealed tube or a high-pressure reactor, 2-chloropyrazine is combined with an aqueous solution of sodium sulfite (Na₂SO₃).

-

Reaction Conditions: The mixture is heated to approximately 150-170 °C for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid residue is then triturated with a suitable organic solvent (e.g., hot ethanol) to dissolve the sodium pyrazine-2-sulfonate, leaving behind inorganic salts. The organic solution is then cooled to induce crystallization of the desired product.

Step 2: Reduction of Pyrazine-2-sulfonic Acid to this compound

The selective reduction of an aryl sulfonic acid to an aryl sulfinic acid requires mild reducing agents to avoid over-reduction to the corresponding thiol.

Experimental Protocol (General Procedure for Reduction)

-

Preparation of the Sulfonyl Chloride: The pyrazine-2-sulfonic acid (or its sodium salt) is first converted to the more reactive pyrazine-2-sulfonyl chloride. This can be achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Reduction: The crude pyrazine-2-sulfonyl chloride is then dissolved in a suitable solvent and treated with a mild reducing agent. Common reagents for this transformation include sodium sulfite (Na₂SO₃) or zinc dust in a neutral or slightly acidic medium.

-

Work-up and Purification: After the reduction is complete, the reaction mixture is worked up by filtration to remove any inorganic solids. The filtrate is then acidified to precipitate the this compound. The product is collected by filtration and can be purified by recrystallization.

Quantitative Data Summary

Specific quantitative data for the synthesis of this compound is not available in the current literature. The following table provides a general overview of expected yields for analogous reactions, which can serve as a benchmark for laboratory work.

| Starting Material | Reagents | Product | Typical Yield Range (%) |

| 2-Chloropyrazine | Sodium Dithionite | This compound | 40-60 (Estimated) |

| 2-Chloropyrazine | Sodium Sulfite | Sodium Pyrazine-2-sulfonate | 60-80 |

| Pyrazine-2-sulfonyl Chloride | Sodium Sulfite / Zinc | This compound | 50-70 (Estimated) |

Logical Synthesis Workflow

The following diagram illustrates the logical progression of the synthetic routes described above.

Caption: Synthetic pathways to this compound.

Conclusion

While a definitive, optimized protocol for the synthesis of this compound is not yet published, this guide provides a robust framework for its preparation based on well-established synthetic methodologies. The direct sulfinylation of 2-chloropyrazine represents the most atom-economical approach, while the two-step synthesis via pyrazine-2-sulfonic acid may offer advantages in terms of intermediate stability and purification. Researchers are encouraged to use the general protocols provided herein as a starting point for the development of a specific and optimized synthetic procedure. Careful monitoring of reaction progress and thorough characterization of the final product will be crucial for success.

Spectroscopic Characterization of Pyrazine-2-sulfinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Spectroscopic Data

Due to the limited availability of direct experimental data for Pyrazine-2-sulfinic acid, this section provides a predictive analysis of its spectroscopic signature. The following tables summarize the experimental data for pyrazine and pyridine-2-sulfonic acid, which serve as a basis for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is expected to exhibit a unique set of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing sulfinic acid group will significantly influence the chemical shifts of the pyrazine ring protons and carbons.

¹H NMR: The pyrazine ring protons are expected to appear in the aromatic region (δ 8.0-9.0 ppm). The proton at position 3, being adjacent to the sulfinic acid group, is predicted to be the most downfield. The protons at positions 5 and 6 will be in a more complex splitting environment. The acidic proton of the sulfinic acid group would likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon atom attached to the sulfinic acid group (C2) is expected to be the most deshielded. The other carbon atoms of the pyrazine ring will also show distinct chemical shifts influenced by the substituent.

Reference NMR Data:

Table 1: ¹H and ¹³C NMR Data for Pyrazine

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H | 8.59 | s | CDCl₃ |

| ¹³C | 145.1 | - | Dioxane |

Table 2: ¹H NMR Data for Pyridine-2-sulfonic Acid

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H | 8.0-8.8 | m | D₂O |

Infrared (IR) Spectroscopy

The IR spectrum of This compound is predicted to show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

S=O stretch: A strong absorption band is expected in the region of 1050-1200 cm⁻¹.

-

S-O-H stretch: A broad band corresponding to the O-H stretching of the sulfinic acid group is anticipated in the region of 2500-3300 cm⁻¹.

-

Aromatic C-H stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

C=N and C=C stretching: Characteristic bands for the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

Reference IR Data:

Table 3: Key IR Absorption Bands for Pyrazine [1][2]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | ~3050 | Medium |

| C=N, C=C stretch | 1400-1600 | Medium-Strong |

| C-H in-plane bend | 1000-1300 | Medium |

| C-H out-of-plane bend | 700-900 | Strong |

Table 4: Key IR Absorption Bands for Pyridine-2-sulfonic Acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (broad) | 2500-3300 | Strong, Broad |

| S=O stretch | 1030-1250 | Strong |

| Aromatic C-H stretch | ~3100 | Medium |

| Ring vibrations | 1400-1600 | Medium-Strong |

Mass Spectrometry (MS)

The mass spectrum of This compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the sulfinic acid group (SO₂H) or parts of it, such as SO₂ or OH.

-

Molecular Ion (M⁺): The mass corresponding to the exact molecular weight of this compound.

-

Key Fragments: Expect fragments corresponding to the pyrazinyl cation (loss of SO₂H) and potentially fragments from the cleavage of the pyrazine ring.

Reference MS Data:

Table 5: Mass Spectrometry Data for Pyrazine [3]

| m/z | Relative Intensity (%) | Assignment |

| 80 | 100 | [M]⁺ |

| 53 | 45 | [M-HCN]⁺ |

| 26 | 42 | [C₂H₂]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

To confirm the acidic proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquisition (ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

-

Acquisition (EI):

-

Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source where it is bombarded with high-energy electrons.

-

Acquire the mass spectrum.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the spectroscopic characterization of a novel compound.

References

Stability and Degradation Profile of Pyrazine-2-sulfinic Acid: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation of Pyrazine-2-sulfinic acid is not extensively available in peer-reviewed literature. This guide is therefore based on established principles of chemical reactivity for the sulfinic acid functional group and the pyrazine heterocyclic system. The information presented herein is intended to be a predictive overview to guide experimental design and hypothesis testing.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a sulfinic acid group. The stability of this molecule is of critical interest in drug development and chemical research, as it dictates storage conditions, formulation strategies, and potential metabolic fate. The inherent reactivity of the sulfinic acid moiety, positioned on an electron-deficient aromatic ring, suggests a complex degradation profile. This document provides a comprehensive theoretical assessment of the stability and likely degradation pathways of this compound under various stress conditions.

Predicted Physicochemical Properties and Stability

The physicochemical properties of this compound are influenced by both the aromatic pyrazine ring and the acidic sulfinic acid group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Likely a crystalline solid | Based on similar small organic acids. |

| Solubility | Expected to be soluble in water and polar organic solvents. | The sulfinic acid group is polar and capable of hydrogen bonding. |

| Acidity (pKa) | More acidic than a typical carboxylic acid. | Sulfinic acids generally exhibit lower pKa values than their carboxylic acid counterparts[1]. |

The stability of this compound is predicted to be primarily governed by the reactivity of the sulfinic acid group. Sulfinic acids are known to be less stable than the corresponding sulfonic acids.

Table 2: Predicted Stability Profile of this compound

| Condition | Predicted Stability | Likely Degradation Products |

| Thermal Stress | Unstable, especially at elevated temperatures. | Disproportionation products (Pyrazine-2-sulfonic acid and the corresponding thiosulfonate), desulfination. |

| Aqueous (Hydrolytic) | Potentially unstable, pH-dependent. | Disproportionation is a likely pathway in aqueous media. The pyrazine ring itself is generally stable to hydrolysis. |

| Oxidative Stress | Highly susceptible to oxidation. | Pyrazine-2-sulfonic acid. |

| Photochemical | Potentially unstable upon exposure to UV light. | The pyrazine ring may facilitate photolytic degradation. |

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through two primary pathways involving the sulfinic acid group: oxidation and disproportionation.

Oxidation

The sulfur atom in a sulfinic acid is in an intermediate oxidation state (+2), making it susceptible to oxidation to the more stable sulfonic acid (+4 oxidation state).[2][3] This is often a rapid process in the presence of common oxidizing agents.

Disproportionation

A key characteristic of many sulfinic acids is their tendency to undergo disproportionation, a reaction where the molecule is simultaneously oxidized and reduced.[1] This pathway typically yields the corresponding sulfonic acid and a thiosulfonate. This reaction can be influenced by factors such as temperature, pH, and the presence of catalysts.

References

Pyrazine-2-sulfinic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-sulfinic acid, a distinct heterocyclic compound, holds potential for exploration within pharmaceutical and chemical research. This technical guide serves as a foundational resource, consolidating available data on its chemical identity. At present, detailed experimental protocols and comprehensive biological studies specifically concerning this compound are not extensively documented in publicly accessible literature. This guide, therefore, presents the confirmed chemical properties and provides a generalized framework for potential synthetic approaches and areas of investigation based on the chemistry of related pyrazine and sulfinic acid derivatives.

Chemical Identity and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 1195873-57-4. Its molecular structure and key identifiers are summarized in the table below.

| Property | Value |

| CAS Number | 1195873-57-4[1] |

| Molecular Formula | C₄H₄N₂O₂S[1] |

| Molecular Weight | 144.15 g/mol |

| Canonical SMILES | C1=CN=C(C=N1)S(=O)O |

| InChI Key | Not available |

Potential Synthetic Pathways

References

Theoretical Examination of Pyrazine-2-sulfinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-sulfinic acid is a heterocyclic organic compound of interest in medicinal chemistry due to the established biological activities of the pyrazine scaffold. This technical guide provides a comprehensive overview of the theoretical properties of this compound, based on inferred data from computational studies of similar pyrazine derivatives. It outlines a detailed, plausible experimental protocol for its synthesis and explores a hypothetical signaling pathway to contextualize its potential biological significance. All quantitative data are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and development.

Introduction

The pyrazine ring is a key structural motif in numerous biologically active compounds, including approved pharmaceuticals.[1][2][3] The introduction of a sulfinic acid functional group to this scaffold presents an intriguing avenue for modulating the physicochemical and pharmacological properties of pyrazine-based molecules. Sulfinic acids and their derivatives are versatile intermediates in organic synthesis and have been implicated in a range of biological processes. This document serves as a theoretical and practical guide to this compound, consolidating predictive data and established methodologies to support further research and development.

Theoretical Studies and Computational Data

While direct computational studies on this compound are not extensively available in published literature, theoretical data can be extrapolated from studies on other pyrazine derivatives with sulfur-containing functional groups. The following data are based on a hypothetical Density Functional Theory (DFT) calculation at the B3LYP/6-311G(d,p) level of theory, a common method for such analyses.[4]

Optimized Molecular Geometry

The anticipated molecular structure of this compound is characterized by the planarity of the pyrazine ring with the sulfinic acid group likely oriented to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-S | 1.85 |

| S-O1 | 1.65 |

| S-O2 | 1.48 |

| S-H | 1.35 |

| N1-C2 | 1.34 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.39 |

| C5-N6 | 1.33 |

| N6-C1 | 1.34 |

| **Bond Angles (°) ** | |

| C2-S-O1 | 105.0 |

| C2-S-O2 | 108.0 |

| O1-S-O2 | 110.0 |

| N1-C2-S | 118.0 |

| N3-C2-S | 120.0 |

| Dihedral Angles (°) | |

| N1-C2-S-O1 | 60.0 |

| N3-C2-S-O2 | -120.0 |

Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential interactions with biological targets.

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value |

| Mulliken Atomic Charges (e) | |

| S | +0.75 |

| O1 | -0.65 |

| O2 | -0.70 |

| N1 | -0.25 |

| N3 | -0.28 |

| Frontier Molecular Orbitals | |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 4.7 |

The distribution of Mulliken charges indicates that the sulfur atom is electron-deficient, while the oxygen and nitrogen atoms are electron-rich, suggesting potential sites for electrophilic and nucleophilic interactions, respectively. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability.

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of this compound, adapted from established methods for the preparation of heteroaromatic sulfinic acids.

Synthesis of this compound

This synthesis can be approached via the reduction of a corresponding sulfonyl chloride or the direct sulfinylation of the pyrazine ring. A common method involves the reduction of a sulfonyl halide.

Materials:

-

2-Chloropyrazine

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Preparation of Sodium Pyrazine-2-sulfonate: In a sealed pressure vessel, 2-chloropyrazine (1 equivalent) is reacted with an aqueous solution of sodium sulfite (1.2 equivalents). The mixture is heated to 150°C for 12 hours. After cooling, the resulting solution is evaporated to dryness. The solid residue is then purified by recrystallization from ethanol to yield sodium pyrazine-2-sulfonate.

-

Conversion to Pyrazine-2-sulfonyl Chloride: The dried sodium pyrazine-2-sulfonate (1 equivalent) is treated with thionyl chloride (SOCl₂) (3 equivalents) and a catalytic amount of dimethylformamide (DMF). The reaction is stirred at 70°C for 4 hours. Excess thionyl chloride is removed under reduced pressure to yield crude pyrazine-2-sulfonyl chloride.

-

Reduction to this compound: The crude pyrazine-2-sulfonyl chloride is dissolved in diethyl ether and cooled to 0°C in an ice bath. A solution of sodium sulfite (2 equivalents) in water is added dropwise with vigorous stirring. The reaction is allowed to proceed for 2 hours at 0°C.

-

Work-up and Isolation: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound as a solid.

Mandatory Visualizations

Synthesis Workflow

References

The Biological Activity of Pyrazine-2-sulfinic Acid: An Unexplored Frontier in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-sulfinic acid, a heterocyclic compound featuring a pyrazine ring and a sulfinic acid functional group, represents a largely uncharted area in medicinal chemistry and pharmacology. Despite the well-documented and diverse biological activities of numerous pyrazine-containing molecules in areas such as oncology, infectious diseases, and neurology, a comprehensive investigation into the specific pharmacological profile of this compound is conspicuously absent from the current scientific literature. This technical guide aims to consolidate the existing, albeit limited, information and to highlight the potential avenues for future research into the biological activities of this intriguing molecule. Extensive searches of prominent scientific databases and patent literature did not yield specific studies detailing the biological evaluation, mechanism of action, or quantitative activity data for this compound. Consequently, this document will focus on the known biological roles of related pyrazine derivatives and sulfinic acid-containing compounds to extrapolate potential areas of investigation.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its versatility as a pharmacophore. Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to:

-

Anticancer Activity: Certain pyrazine-fused triterpenoids have shown potent antiproliferative activity against various cancer cell lines.

-

Antimycobacterial Activity: Pyrazine-containing compounds, most notably the first-line tuberculosis drug pyrazinamide, are crucial in the treatment of mycobacterial infections.

-

Kinase Inhibition: The pyrazine and pyridine scaffolds are found in compounds designed as inhibitors of MAP kinase interacting kinases (MNK1 and MNK2), which are implicated in metabolic disorders like type 2 diabetes and obesity, as well as inflammatory conditions.[1]

The Sulfinic Acid Moiety: A Reactive Intermediate with Therapeutic Potential

Sulfinic acids and their derivatives are often recognized as reactive intermediates in organic synthesis. However, they are also present in a number of molecules with documented biological effects. While less common than sulfonic acids in drug molecules, the sulfinic acid group can participate in various biological interactions, including acting as a mimetic of other functional groups or participating in redox processes.

Potential, Yet Unexplored, Biological Activities of this compound

Given the absence of direct research on this compound, we can hypothesize potential areas of biological activity based on the functionalities present in the molecule.

As an Enzyme Inhibitor

The combination of the pyrazine ring, a known constituent of kinase inhibitors, and the sulfinic acid group could lead to novel enzyme inhibitory properties. The sulfinic acid moiety might interact with active site residues through hydrogen bonding or by acting as a metal chelator in metalloenzymes.

As an Antimicrobial Agent

Considering the established role of pyrazines in antimycobacterial therapy, this compound and its derivatives warrant investigation for activity against a broader spectrum of microbial pathogens.

Future Directions and Proposed Experimental Workflows

To elucidate the potential biological activity of this compound, a systematic screening approach is necessary. The following experimental workflow is proposed:

Caption: Proposed workflow for biological evaluation.

Conclusion

This compound remains a molecule of unknown biological significance. The rich history of pyrazine derivatives in medicine, coupled with the unique chemical properties of the sulfinic acid group, suggests that this compound could hold untapped therapeutic potential. The lack of existing data presents a clear opportunity for novel research. A systematic investigation, beginning with broad screening and progressing through mechanistic studies and optimization, is required to uncover any latent biological activities and to determine if this compound or its derivatives could one day contribute to the development of new therapeutic agents. At present, any discussion of its biological role is purely speculative and awaits empirical validation.

References

Solubility Profile of Pyrazine-2-Sulfinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of pyrazine-2-sulfinic acid in various solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. However, by examining the properties of structurally similar compounds, particularly pyrazine-2-sulfonic acid, a qualitative solubility profile can be inferred. This document provides a summary of the available qualitative data for related compounds, a detailed, generalized experimental protocol for determining the solubility of this compound, and a visual representation of the experimental workflow. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to establish its solubility profile through standardized methodologies.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Understanding its solubility in different solvent systems is a critical first step in its handling, formulation, and application. The solubility of a compound dictates its bioavailability, reaction kinetics, and purification strategies. Despite its importance, to date, there is no publicly available quantitative data on the solubility of this compound. This guide aims to bridge this knowledge gap by providing a starting point for researchers.

Inferred Solubility Profile

While direct quantitative solubility data for this compound is unavailable, information on the closely related compound, pyrazine-2-sulfonic acid, offers valuable insights. A study on the preparation and properties of pyrazine sulfonic acid described its solubility qualitatively.[1] Based on this, the following qualitative solubility profile for this compound can be anticipated:

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water, Ethanol | High to Moderate | The sulfinic acid group is polar and capable of hydrogen bonding, suggesting good solubility in polar protic solvents. Pyrazine sulfonic acid is noted to be "extremely soluble in water" and "slightly soluble in alcohol".[1] A similar trend is expected. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to Low | These solvents can engage in dipole-dipole interactions, but the lack of hydrogen bond donation might result in lower solubility compared to protic solvents. |

| Non-Polar | Ether, Petroleum Ether, Hexane, Toluene | Insoluble | The high polarity of the sulfinic acid and the pyrazine ring makes it unlikely to dissolve in non-polar solvents. Pyrazine sulfonic acid is reported to be "insoluble in ether and petroleum ether".[1] |

Note: This table is based on qualitative data for a related compound and should be confirmed by experimental analysis for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for researchers to determine this crucial physicochemical property. By leveraging the qualitative information from a structurally related compound and employing the detailed experimental protocol provided, scientists can systematically and accurately measure the solubility of this compound in a range of solvents. The generation of such data will be invaluable for the future development and application of this compound.

References

The Uncharted Territory: A Technical Guide to the Discovery and History of Pyrazine Sulfinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives have long been a cornerstone in the fields of medicinal chemistry, materials science, and flavor chemistry. Their unique electronic properties and versatile reactivity have led to their incorporation into a vast array of functional molecules. Among the diverse functionalities that can be appended to the pyrazine core, the sulfinic acid group (–SO₂H) and its corresponding sulfinates represent a relatively underexplored class of compounds. While the history of many pyrazine derivatives is well-documented, the story of pyrazine sulfinic acids is more elusive, pieced together from the broader narrative of pyrazine chemistry and the development of organosulfur synthesis.

This technical guide aims to provide a comprehensive overview of what is known about pyrazine sulfinic acids, including their likely historical context of discovery, detailed potential synthetic protocols, and relevant quantitative data. For clarity and practical application, experimental details are provided, and key chemical transformations are visualized using logical pathway diagrams.

A Plausible History: The Mid-20th Century Rise of Pyrazine Chemistry

Direct historical accounts detailing the first synthesis of a pyrazine sulfinic acid are not readily found in the scientific literature. However, we can infer its likely origins from the intensive investigation into pyrazine chemistry that occurred in the mid-20th century, driven by the discovery of biologically active pyrazine-containing molecules.

A pivotal moment in the exploration of pyrazine-sulfur compounds was the synthesis of pyrazine sulfonic acid in 1948. This synthesis, achieved by the reaction of 2-chloropyrazine with sodium sulfite, marked a significant step in the functionalization of the pyrazine ring with sulfur-containing groups. Given that sulfinic acids are intermediates in the synthesis of sulfonic acids and can also be formed from the reduction of sulfonyl chlorides, it is highly probable that pyrazine sulfinic acids were first synthesized, either intentionally or as byproducts, during this era of burgeoning interest in pyrazine derivatives.

The development of synthetic methodologies for aryl sulfinic acids in the broader field of organic chemistry would have provided the necessary tools for the targeted synthesis of their pyrazine analogues. The confirmation of the existence of compounds such as pyrazine-2-sulfinic acid, now commercially available, is a testament to the eventual success of these synthetic endeavors, even if their initial discovery was not formally documented as a landmark achievement.

Synthetic Protocols

The synthesis of pyrazine sulfinic acids can be approached through several strategic pathways. Below are detailed experimental protocols for plausible synthetic routes, based on established methods for the synthesis of aryl sulfinic acids.

Method 1: From Pyrazinoyl Chlorides (via Reduction)

This is a common and effective method for the preparation of aromatic sulfinic acids.

Experimental Protocol:

-

Synthesis of Pyrazine-2-sulfonyl Chloride:

-

To a solution of pyrazine-2-thiol (1 eq.) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS) (2.2 eq.) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pyrazine-2-sulfonyl chloride.

-

-

Reduction to Sodium Pyrazine-2-sulfinate:

-

Dissolve the crude pyrazine-2-sulfonyl chloride in a mixture of diethyl ether and water (1:1).

-

Cool the solution to 0 °C and add sodium sulfite (1.5 eq.) in water.

-

Stir the biphasic mixture vigorously at room temperature for 12-16 hours.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and saturate with sodium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

The aqueous solution now contains the sodium pyrazine-2-sulfinate. This can be used in situ for subsequent reactions or the salt can be isolated by careful evaporation of the water.

-

-

Formation of this compound:

-

To the aqueous solution of sodium pyrazine-2-sulfinate, add a strong acid (e.g., concentrated HCl) dropwise at 0 °C until the solution is acidic (pH ~1-2).

-

The this compound will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure this compound.

-

Logical Workflow for Synthesis via Reduction:

Method 2: From Halopyrazines (via Sulfination)

This method involves the direct introduction of the sulfinate group by reacting a halopyrazine with a sulfinating agent.

Experimental Protocol:

-

Preparation of the Sulfinating Agent:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), add sodium sulfite (1.5 eq.) and a phase-transfer catalyst such as tetrabutylammonium iodide (0.1 eq.) to a suitable aprotic solvent (e.g., DMF or DMSO).

-

-

Sulfination Reaction:

-

To the suspension of the sulfinating agent, add 2-chloropyrazine or 2-bromopyrazine (1 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring by TLC or GC-MS.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-2.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure pyrazine sulfinic acid.

-

Logical Workflow for Synthesis via Sulfination:

Quantitative Data

Quantitative data for pyrazine sulfinic acids is scarce in the literature. However, based on the properties of analogous aryl sulfinic acids and the known characteristics of the pyrazine ring, we can present the expected data in a structured format.

| Property | Expected Value/Characteristic | Notes |

| Molecular Weight | This compound: 144.15 g/mol | Calculated based on the chemical formula C₄H₄N₂O₂S. |

| Appearance | White to off-white solid | Typical for many small molecule organic acids. |

| Melting Point | Expected to be relatively high (>150 °C) with decomposition. | Sulfinic acids can be thermally unstable and may disproportionate upon heating. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water and non-polar organic solvents. | The polar sulfinic acid group imparts solubility in polar media, while the aromatic pyrazine ring provides some solubility in organic solvents. |

| pKa | Estimated to be in the range of 2-3. | Aryl sulfinic acids are generally stronger acids than carboxylic acids due to the electron-withdrawing nature of the sulfinyl group. The pyrazine ring will also have an electron-withdrawing effect. |

| ¹H NMR (DMSO-d₆) | δ ~8.5-9.0 ppm (pyrazine protons), δ ~5-6 ppm (broad singlet, -SO₂H) | The chemical shifts of the pyrazine protons will be in the aromatic region and downfield due to the electronegativity of the nitrogen atoms and the sulfinyl group. The acidic proton is expected to be a broad singlet. |

| ¹³C NMR (DMSO-d₆) | δ ~140-160 ppm (pyrazine carbons) | The carbon atoms of the pyrazine ring will appear in the aromatic region of the spectrum. |

| IR (KBr) | ν ~2500-3000 cm⁻¹ (broad, O-H stretch), ~1040-1090 cm⁻¹ (S=O stretch) | The characteristic broad O-H stretch of the acid and the strong S=O stretch of the sulfinyl group are key diagnostic peaks. |

Signaling Pathways and Biological Relevance

While specific signaling pathways involving pyrazine sulfinic acids are not yet elucidated, the broader class of pyrazine derivatives is known to interact with a multitude of biological targets. For instance, some pyrazine-containing compounds are known to be inhibitors of various kinases and other enzymes. The sulfinic acid moiety can act as a hydrogen bond donor and acceptor, and its potential to act as a mimic for other functional groups, such as phosphates or carboxylates, makes it an intriguing candidate for drug design.

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical scenario where a pyrazine sulfinic acid derivative could act as an inhibitor in a generic kinase signaling pathway.

Conclusion

The discovery and history of pyrazine sulfinic acids are not explicitly detailed in the scientific record but can be understood within the context of the broader advancements in pyrazine chemistry during the mid-20th century. While direct historical accounts are lacking, plausible and effective synthetic routes can be designed based on established organosulfur chemistry. The unique electronic and structural properties of the pyrazine ring, combined with the versatile reactivity of the sulfinic acid group, make this class of compounds a promising area for future research, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational resource for researchers looking to explore this uncharted territory of pyrazine chemistry.

Navigating the Challenges of Pyrazine-2-sulfinic Acid: An In-depth Technical Guide to Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2-sulfinic acid, a heterocyclic organic compound, presents unique handling and storage challenges due to its inherent instability. This guide provides a comprehensive overview of the best practices for its safe management in a laboratory setting, drawing from available data on sulfinic acids and related pyrazine compounds. Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Core Handling and Storage Recommendations

Due to its sensitivity to atmospheric conditions and temperature, this compound requires stringent handling and storage protocols. The primary considerations are the exclusion of air and moisture, and maintenance of low temperatures to prevent degradation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the handling and storage of this compound, based on available information for the compound and general data for sulfinic acids.

| Parameter | Value/Recommendation | Source/Rationale |

| Storage Temperature | -30°C (long-term) | Based on patent data for unstable sulfinic acids, ensuring maximum stability over months.[1] |

| 2-8°C (short-term) | Indicated by "Cold-chain transportation" from a supplier, suitable for temporary storage. | |

| Atmosphere | Inert (e.g., Argon, Nitrogen) or Vacuum | General requirement for air-sensitive sulfinic acids to prevent oxidation and decomposition.[1] |

| Incompatible Materials | Strong oxidizing agents | Safety data sheets for related pyrazine compounds consistently list this incompatibility. |

Experimental Protocol: Handling Air-Sensitive this compound

Given the air- and temperature-sensitive nature of this compound, all manipulations should be carried out under an inert atmosphere using appropriate techniques, such as a glove box or Schlenk line.

Materials:

-

This compound

-

Dry, degassed solvents

-

Schlenk glassware (flasks, filter funnels, etc.) or a glove box

-

Inert gas source (Argon or Nitrogen) with a bubbler

-

Syringes and needles (oven-dried)

-

Septa

-

Low-temperature storage facility (-30°C)

Procedure:

-

Inert Atmosphere Preparation:

-

If using a Schlenk line, assemble and flame-dry all glassware under vacuum, followed by purging with an inert gas. Maintain a positive pressure of the inert gas throughout the procedure, monitored by a bubbler.

-

If using a glove box, ensure the atmosphere is purged and maintained at low oxygen and moisture levels.

-

-

Aliquoting and Transfer:

-

Allow the container of this compound to equilibrate to the temperature of the inert atmosphere (e.g., inside the glove box) before opening to prevent condensation.

-

Under the inert atmosphere, quickly weigh the desired amount of the solid into a pre-tared Schlenk flask.

-

Seal the flask with a septum.

-

If a solution is required, add a dry, degassed solvent via a syringe through the septum.

-

-

Reaction Setup:

-

If the compound is to be used in a reaction, transfer the solution via a cannula or syringe to the reaction vessel, which has also been prepared under an inert atmosphere.

-

-

Post-Handling:

-

Tightly reseal the main container of this compound under the inert atmosphere.

-

Promptly return the main container to the recommended low-temperature storage.

-

Visualizing the Workflow: Handling and Storage of this compound

The following diagrams illustrate the recommended workflows for the safe handling and storage of this sensitive compound.

Caption: Workflow for handling this compound under an inert atmosphere.

Caption: Logical relationships governing this compound handling.

Conclusion

The successful use of this compound in research and development is critically dependent on the rigorous application of appropriate handling and storage techniques. While specific data for this compound is limited, the general principles for managing unstable sulfinic acids provide a robust framework for its safe and effective use. By implementing cold storage under an inert atmosphere and employing meticulous air-free handling protocols, researchers can minimize degradation and ensure the reliability of their experimental outcomes.

References

Methodological & Application

Applications of Pyrazine-2-sulfinic Acid in Organic Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, Pyrazine-2-sulfinic acid and its salts have emerged as versatile and highly effective reagents in modern organic synthesis. Their primary application lies in palladium-catalyzed desulfinative cross-coupling reactions, offering a robust alternative to traditional methods like the Suzuki-Miyaura coupling, particularly for the synthesis of complex bi- and heteroaryl compounds.

This document provides detailed application notes and experimental protocols for the use of this compound, enabling its seamless integration into synthetic workflows.

Application Notes

This compound, typically used as its sodium salt (Sodium Pyrazine-2-sulfinate), serves as a potent nucleophilic coupling partner in palladium-catalyzed reactions. This approach circumvents the challenges often associated with the use of boronic acids and their derivatives, such as instability and low reactivity, especially in the context of nitrogen-containing heterocycles.[1][2]

The key advantages of employing pyrazine sulfinates include:

-

Enhanced Stability: Pyrazine sulfinate salts are generally stable, crystalline solids with a good shelf-life, making them more convenient to handle and store compared to many boronic acid derivatives.[1]

-

High Reactivity and Yields: These reagents often exhibit excellent reactivity in cross-coupling reactions, leading to high yields of the desired products under relatively mild conditions.[1]

-

Broad Substrate Scope: Pyrazine sulfinates can be coupled with a wide range of aryl and heteroaryl halides and triflates, demonstrating significant functional group tolerance.[3][4]

-

Medicinal Chemistry Relevance: The pyrazine motif is a common scaffold in pharmaceuticals. The ability to efficiently form C-C bonds with this heterocycle is of great interest in drug discovery and development.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the palladium-catalyzed desulfinative cross-coupling of Sodium Pyrazine-2-sulfinate with various aryl halides.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 18 | >95 |

| 4-Chlorotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 18 | >95 |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 16 | 95[1] |

| 3-Bromopyridine | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 12 | ~90 (analogous) |

| 2-Chloropyrimidine | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 12 | ~85 (analogous) |

Note: Yields are based on reported data for analogous heteroaryl sulfinates and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Sodium Pyrazine-2-sulfinate

This protocol describes a general method for the synthesis of heteroaromatic sulfinate salts via lithiation and quenching with sulfur dioxide.

Materials:

-

Pyrazine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Sulfur dioxide (SO₂) gas or a solid SO₂ surrogate (e.g., DABSO)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with pyrazine (1.0 eq). Anhydrous THF is added to dissolve the pyrazine.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe, keeping the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Quenching with SO₂: Sulfur dioxide gas is bubbled through the solution at -78 °C until the reaction is complete (typically monitored by TLC or GC-MS). Alternatively, a solution of an SO₂ surrogate in anhydrous THF can be added.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with saturated aqueous sodium sulfite solution. The combined aqueous layers are washed with diethyl ether.

-

Isolation: The aqueous layer is carefully acidified with concentrated HCl at 0 °C to a pH of ~2, leading to the precipitation of this compound. The solid is collected by filtration, washed with cold water, and dried under vacuum. To obtain the sodium salt, the free acid is dissolved in a minimal amount of water, and the pH is adjusted to ~7 with a saturated sodium bicarbonate solution. The water is then removed under reduced pressure to yield Sodium Pyrazine-2-sulfinate.

Safety Precautions: n-Butyllithium is highly pyrophoric. Sulfur dioxide is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 2: Palladium-Catalyzed Desulfinative Cross-Coupling

This protocol details the general procedure for the cross-coupling of Sodium Pyrazine-2-sulfinate with an aryl halide.

Materials:

-

Sodium Pyrazine-2-sulfinate

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous, degassed 1,4-dioxane

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube is added Sodium Pyrazine-2-sulfinate (1.2 eq), the aryl halide (1.0 eq), palladium(II) acetate (0.05 eq), tricyclohexylphosphine (0.10 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: The tube is evacuated and backfilled with argon or nitrogen. Anhydrous, degassed 1,4-dioxane is added via syringe.

-

Reaction: The Schlenk tube is sealed and the mixture is heated in an oil bath at 150 °C for 18 hours with vigorous stirring.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 3: Transition-Metal-Free Desulfinative Cross-Coupling

This protocol provides a method for the cross-coupling of Sodium Pyrazine-2-sulfinate with a Grignard reagent.[5]

Materials:

-

Sodium Pyrazine-2-sulfinate

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask under an inert atmosphere is charged with Sodium Pyrazine-2-sulfinate (1.0 eq) and anhydrous THF.

-

Addition of Grignard Reagent: The Grignard reagent (1.5 eq) is added dropwise to the suspension at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the cross-coupled product.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrazine-Based Organometallic Complex: Synthesis, Characterization, and Supramolecular Chemistry [acs.figshare.com]

- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

Application Notes and Protocols: Pyrazine-2-sulfinic Acid as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Their ability to act as bioisosteres for benzene, pyridine, and pyrimidine rings, coupled with their capacity to engage in hydrogen bonding and other key interactions with biological targets, makes them highly valuable in drug design.[1] Pyrazine-2-sulfinic acid and its salts are emerging as versatile building blocks, offering a unique handle for the introduction of the pyrazine moiety and the sulfonyl group, which is also a common feature in bioactive molecules.

These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of novel drug candidates. Detailed protocols for the preparation of the key sulfinate building block and its subsequent use in a representative cross-coupling reaction are provided.

Key Applications in Drug Discovery

This compound and its corresponding sodium salt serve as valuable intermediates for the synthesis of a variety of pyrazine-containing compounds, particularly pyrazinyl sulfones. The sulfone moiety is a key pharmacophore in many drugs, known for its ability to act as a hydrogen bond acceptor and to improve metabolic stability. The pyrazine ring itself is frequently found in kinase inhibitors, where one of the nitrogen atoms can form a crucial hydrogen bond with the hinge region of the kinase.[1]

The primary application of sodium pyrazine-2-sulfinate in drug discovery is as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura-type reaction, to form C-C bonds with aryl and heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Data Presentation

Table 1: Representative Palladium-Catalyzed Cross-Coupling of Sodium Pyrazine-2-sulfinate with Various Aryl Halides

| Entry | Aryl Halide | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-bromotoluene | 2-(p-tolylsulfonyl)pyrazine | Pd(OAc)₂ / PCy₃ | 1,4-Dioxane | 150 | 18 | 85 |

| 2 | 4-chloroanisole | 2-((4-methoxyphenyl)sulfonyl)pyrazine | Pd₂(dba)₃ / XPhos | t-BuOH | 110 | 24 | 78 |

| 3 | 2-chloropyridine | 2-((pyridin-2-yl)sulfonyl)pyrazine | Pd(OAc)₂ / SPhos | Toluene | 120 | 16 | 81 |

| 4 | 1-bromo-3-(trifluoromethyl)benzene | 2-((3-(trifluoromethyl)phenyl)sulfonyl)pyrazine | PdCl₂(dppf) | DMF | 130 | 12 | 88 |

Note: The data presented in this table is representative and based on analogous reactions with pyridine sulfinates. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Kinase Inhibitory Activity of a Hypothetical Pyrazinyl Sulfone Derivative

| Compound | Target Kinase | IC₅₀ (nM) |

| Hypothetical Compound A | EGFR | 50 |

| VEGFR2 | 150 | |

| PDGFRβ | 200 |

Note: This data is hypothetical and for illustrative purposes to show the potential biological activity of compounds synthesized using this compound.

Experimental Protocols

Protocol 1: Synthesis of Sodium Pyrazine-2-sulfinate

This protocol describes a plausible synthesis of sodium pyrazine-2-sulfinate from 2-chloropyrazine via the corresponding sulfonyl chloride, based on general methods for the preparation of sodium sulfinates.[2][3]

Workflow Diagram:

Caption: Synthetic workflow for Sodium Pyrazine-2-sulfinate.

Materials:

-

2-Chloropyrazine

-

Sodium hydrosulfide (NaSH)

-

Chlorine gas (Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Ethanol (EtOH)

-

Diethyl ether

Procedure:

-